molecular formula C30H31N5O2 B14801022 (R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one CAS No. 1579514-16-1

(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one

Cat. No.: B14801022
CAS No.: 1579514-16-1
M. Wt: 493.6 g/mol
InChI Key: VXNJFKPHXOAQEY-HXUWFJFHSA-N
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Description

®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one is a complex organic compound with a unique structure that includes a spirocyclic heptene core, a pyrrolidine ring, and a biphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves multiple steps, including the formation of the spirocyclic heptene core, the introduction of the pyrrolidine ring, and the attachment of the biphenyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4’-(1-methyl-1H-pyrazol-4-yl)[1,1’-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its unique spirocyclic heptene core and the combination of functional groups that provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

1579514-16-1

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

6-[[(3R)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C30H31N5O2/c1-33-19-26(16-31-33)23-4-2-21(3-5-23)22-6-8-24(9-7-22)27-32-30(13-14-30)29(37)35(27)18-20-12-15-34(17-20)28(36)25-10-11-25/h2-9,16,19-20,25H,10-15,17-18H2,1H3/t20-/m1/s1

InChI Key

VXNJFKPHXOAQEY-HXUWFJFHSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4C[C@@H]6CCN(C6)C(=O)C7CC7

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4CC6CCN(C6)C(=O)C7CC7

Origin of Product

United States

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